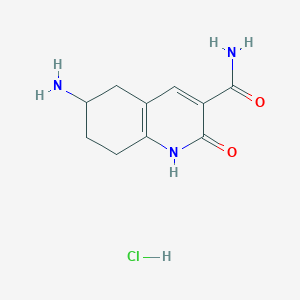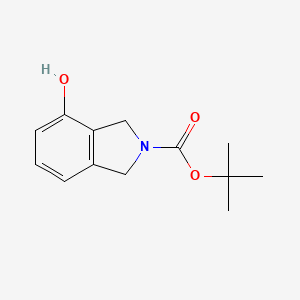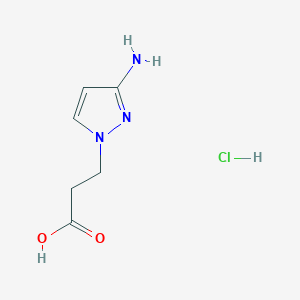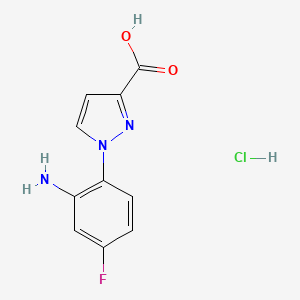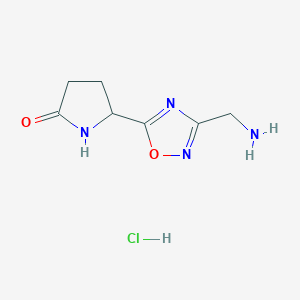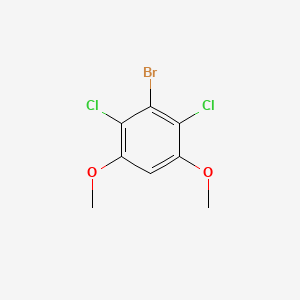
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene
描述
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O2. It is a derivative of benzene, substituted with bromine, chlorine, and methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from benzene derivatives, utilizing various halogenation and methoxylation reactions under controlled conditions .
化学反应分析
Types of Reactions
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is the primary reaction type, where the bromine, chlorine, or methoxy groups can be replaced by other substituents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .
科学研究应用
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene has several scientific research applications:
作用机制
The mechanism of action for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine, chlorine, and methoxy groups contribute to its binding affinity and specificity. The electrophilic aromatic substitution mechanism plays a crucial role in its reactivity, where the formation of a benzenonium intermediate is a key step .
相似化合物的比较
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the chlorine substituents.
2-Bromo-1,4-dimethoxybenzene: Another similar compound with different substitution patterns.
1-Bromo-2,5-dimethoxybenzene: Differently substituted benzene derivative.
Uniqueness
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
3-bromo-2,4-dichloro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWIYVNGLBZQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)
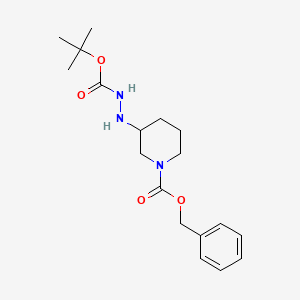

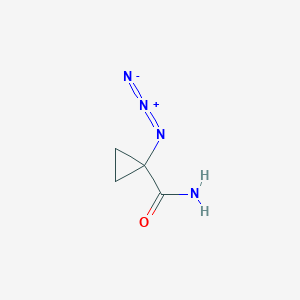
![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)
